molecular formula C19H18N2O3S B2489670 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 313469-60-2

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2489670
CAS No.: 313469-60-2
M. Wt: 354.42
InChI Key: ORKVXDJLOBBORE-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic small molecule featuring a thiazole core, a moiety recognized for its significant and versatile role in medicinal chemistry research . The thiazole ring is a privileged structure in drug discovery, found in numerous compounds with a broad spectrum of pharmacological activities. Thiazole-containing molecules are frequently investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them a valuable scaffold for developing new therapeutic leads . This specific compound is of particular interest in oncology research. Structurally similar phenyl thiazole acetamide derivatives have been synthesized and evaluated for their anticancer properties, showing promising activity against various human cancer cell lines . For instance, related compounds have demonstrated potent efficacy in cell-based assays, inhibiting proliferation in breast, lung, colon, and ovarian cancers . The presence of the thiazole ring is often associated with the ability to interact with critical biological targets, which may disrupt essential cellular processes in tumor cells . Beyond oncology, this compound also serves as a key chemical intermediate for researchers. It can be utilized in the design and synthesis of more complex molecules aimed at combating multidrug-resistant bacterial strains, such as Staphylococcus aureus , a pathogen of global health concern . The molecule is supplied for laboratory research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-10-14(8-9-17(13)23-2)16-12-25-19(20-16)21-18(22)11-24-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKVXDJLOBBORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide to form the thiazole ring.

    Attachment of the Phenoxyacetamide Group: The phenoxyacetamide moiety can be introduced by reacting the thiazole intermediate with phenoxyacetyl chloride in the presence of a base like triethylamine. This step typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nitric acid, halogens; reactions often require a catalyst and controlled temperature to prevent overreaction.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties. The presence of the thiazole ring is often associated with bioactivity.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide exerts its effects is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxyacetamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

    Receptors: It may bind to specific receptors on the surface of cells, modulating signaling pathways that control cell growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Thiazole Ring Key Functional Groups Reported Activity Reference
N-[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide 4-Methoxy-3-methylphenyl Phenoxyacetamide, Methoxy, Methyl Not explicitly reported -
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide 4-Bromophenyl Phenoxyacetamide, Bromine Pharmaceutical intermediate
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl Acetamide, Hydroxy, Methoxy Non-selective COX-1/COX-2 inhibitor
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-Chloro-3-methylphenyl Acetamide, Chlorine, Methyl c-Abl kinase activator
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl Phenoxybenzamide, Methyl Plant growth modulator (129% activity)

Key Observations :

Substituent Effects on Bioactivity: The methoxy group in the target compound and 6a may enhance membrane permeability compared to halogenated analogs (e.g., bromine in ), though this could reduce metabolic stability.

Synthetic Pathways: Thiazole rings are commonly synthesized via Hantzsch thiazole synthesis, involving condensation of thioureas with α-halo ketones . For example, compound 15 was synthesized using 2-bromo-1-(4-chloro-3-methylphenyl)ethanone and thiourea derivatives. Phenoxyacetamide moieties are introduced via nucleophilic substitution or coupling reactions, as seen in compound 9a and bromophenyl analogs .

Biological Activities: COX Inhibition: Compound 6a exhibited dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 µM), suggesting that the target compound’s methoxy and methyl substituents might modulate similar pathways. Kinase Modulation: Compound 15 activated c-Abl kinase, highlighting the role of chloro and methyl groups in kinase binding. Plant Growth Modulation: The phenoxybenzamide analog in showed 129% activity, indicating that aromatic acetamide derivatives may interact with plant hormone receptors.

Research Findings and Mechanistic Insights

Anti-Inflammatory Potential

  • The structural similarity to compound 6a suggests the target compound could inhibit cyclooxygenase (COX) enzymes. Docking studies of 6a revealed hydrophobic interactions with 15-lipoxygenase (15-LOX), a key inflammatory mediator. The methoxy and methyl groups in the target compound may enhance binding to COX/LOX active sites by increasing hydrophobic surface area .

Kinase Interactions

  • Compound 15 , a chloro-methylphenyl analog, demonstrated c-Abl kinase activation via allosteric modulation. The target compound’s methoxy group could similarly influence kinase conformations, though this requires experimental validation.

Biological Activity

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a thiazole ring, a methoxy-substituted phenyl group, and a phenoxyacetamide moiety. The synthesis typically involves the condensation of appropriate precursors followed by cyclization and acylation. The general synthetic route can be outlined as follows:

  • Condensation : Reaction of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide to form thiosemicarbazone.
  • Cyclization : Using phosphorus oxychloride to cyclize the thiosemicarbazone into the thiazole ring.
  • Coupling : Final coupling with phenoxyacetic acid under basic conditions to yield the target compound.

2.1 Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. The compound has been tested against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

Cell LineIC50 (µg/mL)Reference
A-4311.98 ± 1.22
HT2923.30 ± 0.35
Jurkat<10

The structure-activity relationship (SAR) studies suggest that the presence of the methoxy group enhances the compound's binding affinity to cancer cell targets, potentially increasing its effectiveness.

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Preliminary results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

The mechanism through which this compound exerts its biological effects is not fully elucidated but is thought to involve:

  • Inhibition of Enzymatic Activity : The thiazole ring may interact with various enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways.

Case Study: Antitumor Efficacy

A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent.

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against a panel of pathogens. The results showed promising activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.

Q & A

Basic: What are the optimal synthetic routes for N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A common approach includes:

  • Step 1: Coupling 4-(4-methoxy-3-methylphenyl)thiazol-2-amine with phenoxyacetyl chloride under basic conditions (e.g., triethylamine in dioxane at 20–25°C) .
  • Step 2: Purification via recrystallization (ethanol-DMF mixture) to achieve >95% purity.
    Key Conditions:
  • Temperature Control: Maintain 0–5°C during exothermic steps (e.g., acyl chloride addition) to prevent side reactions .
  • Solvent Optimization: Use aprotic solvents (e.g., THF) to stabilize intermediates and improve reaction efficiency .
  • Stoichiometry: A 1:1.2 molar ratio of amine to acyl chloride maximizes yield (~75%) while minimizing unreacted starting material .

Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign signals for the thiazole ring (δ 7.2–7.8 ppm), methoxy group (δ 3.8 ppm), and acetamide carbonyl (δ 168–170 ppm). Use deuterated DMSO to resolve H-bonding interactions .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 411.12) and detects impurities .
  • Elemental Analysis: Validate purity (>98%) by matching experimental vs. theoretical C, H, N, S content .

Basic: What initial biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Antimicrobial Activity: Use microbroth dilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
  • Enzyme Inhibition: Test against COX-2 or kinases via fluorometric assays (IC50 calculations) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of thiazole-acetamide derivatives?

Methodological Answer:

  • Core Modifications: Introduce substituents (e.g., halogens, methyl groups) at the 4-methoxy-3-methylphenyl moiety to assess steric/electronic effects .
  • Linker Optimization: Replace phenoxy with thiophenoxy or pyridyloxy groups to enhance binding affinity .
  • In Silico Guidance: Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted strong interactions with target proteins (e.g., EGFR kinase) .

Advanced: How can researchers resolve contradictions in 1H NMR spectral data for thiazole-containing acetamides?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism: Use variable-temperature NMR (VT-NMR) to identify equilibrium between thiazole-thiol and thiazoline forms .
  • Solvent Effects: Compare spectra in DMSO-d6 vs. CDCl3 to distinguish H-bonding interactions .
  • 2D NMR: HSQC and HMBC correlations clarify ambiguous proton-carbon assignments (e.g., differentiating thiazole C2-H from acetamide NH) .

Advanced: What strategies mitigate discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Metabolic Stability: Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
    • Bioavailability Enhancement: Formulate with nanocarriers (e.g., liposomes) to improve solubility and tissue penetration .
  • Target Engagement Studies: Use PET tracers or fluorescent probes to confirm in vivo target binding .

Advanced: How can computational methods predict off-target interactions and toxicity risks?

Methodological Answer:

  • Pharmacophore Modeling: Screen against Tox21 databases to identify potential off-targets (e.g., hERG channel inhibition) .
  • MD Simulations: Simulate binding to serum albumin to predict plasma protein binding (>90% suggests limited free drug availability) .
  • ADMET Prediction: Use SwissADME or ADMETLab to estimate BBB permeability, hepatotoxicity, and Ames test outcomes .

Advanced: What experimental designs address batch-to-batch variability in synthetic yields?

Methodological Answer:

  • DoE (Design of Experiments): Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) .
  • In-Line Monitoring: Use ReactIR to track reaction progress in real-time and adjust conditions dynamically .
  • Quality Control: Implement HPLC-PDA for purity checks across batches, with <2% RSD in retention times .

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